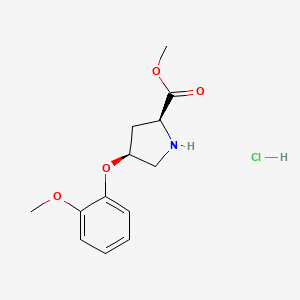![molecular formula C14H21Cl2NO B1456182 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-84-7](/img/structure/B1456182.png)
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21Cl2NO and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
A study explored the metabolic activity of a compound similar to 4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride in obese rats. The compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, was found to reduce food intake and weight gain in obese rats when administered chronically. An increase in free fatty acid concentration was observed in treated rats (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Molecular Structure Analysis
A study on the synthesis and molecular structure of compounds related to this compound was conducted. It focused on a compound synthesized by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. The study detailed the crystal and molecular structure of the compound (Khan et al., 2013).
Opiate Activity Probe
Research has been conducted on the xanthene-9-spiro-4'-piperidine nucleus as a probe for opiate activity. This study synthesized novel compounds to search for opiate analgesics with improved pharmacological properties. The introduction of a hydroxyl group into the 4-position of the xanthenespiropiperidine nucleus resulted in a potent mu-opiate agonist (Galt et al., 1989).
Paroxetine Hydrochloride Study
A comprehensive study on Paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, revealed insights into its physicochemical properties, synthesis methods, and pharmacokinetics. Paroxetine shares structural similarities with this compound (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Biological Activities
A study synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives and explored their chemical structures and biological activities. This research provides an understanding of the chemical behavior of compounds structurally related to this compound (Rameshkumar et al., 2003).
Neuropsychopharmacology
Another study examined the effects of a compound similar to this compound on feeding behavior and its neuropsychopharmacological aspects. The compound showed an impact on the satiety center, reducing obesity in mice without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSOYXOJKNDHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)

![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)

-methanone hydrochloride](/img/structure/B1456107.png)
![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)
![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456111.png)



![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

